molecular formula C29H31NO4 B3027972 OP-1074

OP-1074

Cat. No.: B3027972
M. Wt: 457.6 g/mol
InChI Key: KDVXAPCZVZMPMU-XBBWARJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

OP-1074 is a novel, orally bioavailable pure antiestrogen and selective estrogen receptor degrader (PA-SERD) designed to overcome endocrine resistance in estrogen receptor-positive (ER+) breast cancer. Its unique 3R-methylpyrrolidine side chain disrupts the conformation of Helix 12 (H12) in the estrogen receptor alpha ligand-binding domain (ERαLBD), increasing H12 mobility and triggering ERα ubiquitination and proteasomal degradation . Preclinical studies demonstrate its efficacy in tamoxifen-resistant and ERα-mutant models, outperforming the injectable SERD fulvestrant in tumor suppression .

Properties

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-[2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy]phenyl]-2H-chromen-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO4/c1-19-13-14-30(18-19)15-16-33-25-10-5-22(6-11-25)29-28(21-3-7-23(31)8-4-21)20(2)26-12-9-24(32)17-27(26)34-29/h3-12,17,19,29,31-32H,13-16,18H2,1-2H3/t19-,29+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVXAPCZVZMPMU-XBBWARJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1)CCOC2=CC=C(C=C2)C3C(=C(C4=C(O3)C=C(C=C4)O)C)C5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3C(=C(C4=C(O3)C=C(C=C4)O)C)C5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of OP-1074 involves the creation of a benzopyran scaffold with a stereospecific methyl on the pyrrolidine side chain. The synthetic route includes the following steps:

Industrial production methods for this compound are not widely documented, but the synthesis typically involves standard organic chemistry techniques such as condensation reactions, purification through chromatography, and crystallization .

Chemical Reactions Analysis

OP-1074 undergoes various chemical reactions, primarily focusing on its interaction with estrogen receptors. The major types of reactions include:

Common reagents and conditions used in these reactions include:

The major products formed from these reactions are the degraded forms of estrogen receptor alpha and estrogen receptor beta .

Scientific Research Applications

OP-1074 is a pure antiestrogen and a selective estrogen receptor (ER) degrader (PA-SERD) with efficacy in shrinking tumors in a tamoxifen-resistant xenograft model . Research findings have revealed this compound's potential therapeutic applications, particularly in endocrine-resistant breast cancer models .

Scientific Research Applications

Estrogen Receptor Antagonist Activity: this compound functions as a pure antiestrogen, lacking tissue-specific agonist activity, which is beneficial for preventing and treating endocrine resistance in breast cancer . Studies have shown that this compound does not increase uterine wet weight, confirming its lack of agonist activity in the mouse uterus .

Selective ER Degradation: this compound destabilizes ERα expression, reducing it to 49% of vehicle relative to vehicle in MCF-7 cells . While not as effective as fulvestrant, this compound's ability to modulate ERα protein expression suggests its potential as a selective ER degrader .

Impact on Helix 12: this compound increases conformational dynamics of helix 12 (H12) relative to selective estrogen receptor modulators (SERM) compounds, indicating its mechanism of action involves disrupting H12, a crucial region for ER activity .

In vivo Studies

This compound has demonstrated similar efficacy to fulvestrant in an in vivo model of tamoxifen-resistance using MCF-7 breast cells stably overexpressing HER2/neu and implanted into nude mice .

Stereospecificity

The stereospecific methyl on the pyrrolidine side chain of this compound is critical for its antiestrogenic activity . Altering the stereochemistry of the methyl group affects the molecule's ability to influence ERα cellular lifetime .

Data Table

FeatureThis compoundFulvestrantTamoxifen
ER Antagonist ActivityPure antiestrogen; lacks tissue-specific agonist activity Pure antiestrogen SERM; exhibits tissue-specific agonist activity
ERα DegradationDestabilizes ERα expression to 49% of vehicle in MCF-7 cells Reduces ERα expression to 28% of vehicle in MCF-7 cells Not reported
Uterotrophic AssayDoes not increase uterine wet weight in mice Not reportedIncreases uterine wet weight
Effect on Helix 12 (H12)Increases conformational dynamics of H12 Disrupts H12 Not reported
In vivo EfficacySimilar efficacy to fulvestrant in tamoxifen-resistant models Effective in inhibiting tumor growth in tamoxifen-resistant models Resistance can develop over time
Pyrrolidine Methyl GroupRequires a stereospecific methyl group for antiestrogenic activity Not applicableNot applicable
ERα Cellular Lifetime EffectInduces ERα degradation through a 3R-methylpyrrolidine Induces significant decrease in ERα signal Increases ERα signal

Case Studies

Tamoxifen-Resistant Xenograft Model: In a study using MCF-7 breast cells overexpressing HER2/neu and implanted into nude mice, this compound demonstrated similar efficacy to fulvestrant in inhibiting tumor growth in tamoxifen-resistant models . This suggests this compound can overcome endocrine resistance in certain breast cancer cases .

Uterotrophic Assay: In ovariectomized BALB/c mice, this compound did not increase uterine wet weight, confirming its pure antiestrogen activity . This case study validates this compound's lack of agonist activity in the uterus, distinguishing it from SERMs like tamoxifen .

Mechanism of Action

OP-1074 exerts its effects by binding to estrogen receptor alpha and estrogen receptor beta, leading to their degradation. This binding disrupts the estrogen receptor alpha helix 12, conferring pure antiestrogenic activity. The molecular targets involved are estrogen receptor alpha and estrogen receptor beta, and the pathways include the inhibition of 17β-estradiol-stimulated transcriptional activity .

Comparison with Similar Compounds

Structural and Mechanistic Differences

Fulvestrant
  • Mechanism : Fulvestrant, a first-generation SERD, induces ERα degradation by displacing H12 from the AF-2 coactivator-binding site. However, it requires intramuscular administration due to poor oral bioavailability .
  • Comparison: H12 Mobility: OP-1074 increases H12 conformational dynamics but to a lesser extent than fulvestrant. Despite this, this compound achieves comparable ERα degradation in breast cancer cells . Efficacy: In tamoxifen-resistant xenografts, this compound (100 mg/kg, twice daily orally) induced >80% tumor shrinkage in 9/10 cases, whereas fulvestrant (100 mg/kg daily, subcutaneously) achieved this in only 1/10 cases . Pharmacokinetics: this compound has superior oral bioavailability and a shorter half-life than fulvestrant, enabling flexible dosing .
OP-1154 and OP-1156 (Structural Analogs)
  • Structural Differences: OP-1154: 3S-methylpyrrolidine (methyl points toward H3). OP-1156: No methyl group on pyrrolidine. this compound: 3R-methylpyrrolidine (methyl points toward H12) .
  • Functional Outcomes: Binding Affinity: this compound and OP-1156 bind ERα with higher affinity (IC₅₀ = 7 nM and 6 nM, respectively) than OP-1154 (IC₅₀ = 14 nM) and fulvestrant (IC₅₀ = 27 nM) . SERD Activity: Only this compound exhibits PA-SERD activity. OP-1154 and OP-1156 act as SERMs, stabilizing ERα in antagonistic conformations without degradation .
Compound 14-n and GDC-0927 (Next-Generation SERDs)
  • Compound 14-n: Shares this compound’s 3R-methylpyrrolidine but includes an additional R-methyl group on the linker carbon. This modification enhances ERα degradation efficiency (IC₅₀ = 0.5 nM vs. This compound’s 7 nM) but reduces oral efficacy in xenografts .
  • GDC-0927 : Features a fluoromethyl azetidine side chain instead of pyrrolidine. It induces 97% ERα degradation in vitro (vs. 89% for 14-n) and shows superior activity in tamoxifen-resistant models .

In Vitro and In Vivo Performance

Parameter This compound Fulvestrant OP-1154 OP-1156 GDC-0927
ERα Binding IC₅₀ (nM) 7 27 14 6 0.9*
SERD Activity Yes (PA-SERD) Yes (SERD) No (SERM) No (SERM) Yes (SERD)
H12 Mobility ↑↑ ↑↑↑ ↑↑↑
Oral Bioavailability Yes No Yes Yes Yes
Tumor Shrinkage (In Vivo) >80% in 9/10 cases >80% in 1/10 cases Not reported Not reported >90% in 8/10 cases
Key Mutation Efficacy ERαY537S ERαY537S Not reported Not reported ERαD538G

*Data inferred from structural analogs.

Advantages Over SERMs and SERDs

  • Pure Antagonism : Unlike SERMs (e.g., tamoxifen, lasofoxifene), this compound lacks uterine agonist activity, avoiding endometrial hyperplasia risks .
  • Oral Administration : Superior to fulvestrant’s injectable route, improving patient compliance .
  • Resistance Mitigation : Effective against ERαY537S and HER2/neu-driven tamoxifen resistance, where SERMs fail .

Biological Activity

OP-1074 is a synthetic compound identified as a pure antiestrogen and a selective estrogen receptor degrader (PA-SERD) . It has shown significant promise in the treatment of breast cancer, particularly in cases resistant to traditional therapies like tamoxifen. This article explores the biological activity of this compound, including its mechanisms, efficacy in preclinical models, and potential therapeutic applications.

This compound operates primarily through its interaction with the estrogen receptor alpha (ERα). The compound's specific stereochemistry is crucial for its biological activity, allowing it to disrupt ERα function effectively. This mechanism is particularly relevant in the context of hormone-dependent cancers, where estrogen plays a pivotal role in tumor growth.

Key Mechanisms:

  • Antagonism of Estrogen Activity : this compound completely inhibits estrogen (E2)-stimulated alkaline phosphatase (AP) activity, demonstrating its effectiveness as an antagonist in vitro .
  • Degradation of ERα : As a PA-SERD, this compound promotes the degradation of ERα protein levels in cancer cells, which is essential for reducing tumor growth in estrogen-dependent models .

Tumor Shrinkage in Tamoxifen-Resistant Models

In xenograft studies using MCF-7 breast cancer cells that overexpress HER2/neu (a model for tamoxifen resistance), this compound exhibited significant tumor-shrinking capabilities. In a comparative analysis:

  • Fulvestrant : 50% of tumors shrank by more than 50%.
  • This compound : Demonstrated comparable efficacy with 40% of tumors showing similar reductions .

Uterotrophic Assay Results

In ovariectomized BALB/c mice, this compound was tested for uterotrophic activity to assess its agonist potential. The findings indicated:

  • This compound did not increase uterine wet weight compared to controls, confirming its status as a pure antiestrogen without agonistic effects on the uterus .

Pharmacokinetic Profile

The pharmacokinetics of this compound indicate favorable absorption and distribution characteristics:

  • C_max : 1.3 µg/ml
  • T_max : 1.5 hours
  • Half-life (T_1/2) : 3.01 hours
  • Area Under Curve (AUC) : 8.2 h µg/ml .

These parameters suggest that this compound can be administered effectively in clinical settings with good oral bioavailability.

Comparative Analysis with Other Compounds

The following table summarizes the biological activities and pharmacological profiles of this compound compared to other known antiestrogens:

CompoundTypeERα ActivityTumor Shrinkage EfficacyUterotrophic ActivityHalf-life (h)
This compoundPA-SERDPure AntagonistModerateNone3.01
FulvestrantSERDAntagonistHighNone5.0
TamoxifenSERMPartial AgonistLowYes7.0

Case Study 1: Efficacy in Tamoxifen-Resistant Models

A study conducted on mice implanted with tamoxifen-resistant MCF-7 cells showed that treatment with this compound resulted in significant tumor reduction without adverse effects on body weight or behavior, indicating a favorable safety profile alongside its efficacy .

Case Study 2: Comparison with Fulvestrant

In direct comparisons with fulvestrant, this compound demonstrated slightly lower efficacy but maintained significant antiestrogenic properties, making it a candidate for further development in endocrine-resistant breast cancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
OP-1074
Reactant of Route 2
OP-1074

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.